Imidazo[1,2-a]pyridine-5-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,2-a]pyridine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-6-7-2-1-3-8-9-4-5-10(7)8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZPLXLDWJCBDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450353 | |
| Record name | imidazo[1,2-a]pyridine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
372147-50-7 | |
| Record name | imidazo[1,2-a]pyridine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | imidazo[1,2-a]pyridine-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactivity and Derivatization of Imidazo 1,2 a Pyridine 5 Carbaldehyde
Reactions of the Aldehyde Functional Group
The aldehyde group at the C5 position of the imidazo[1,2-a]pyridine (B132010) scaffold is a primary site for chemical modification, enabling the synthesis of a diverse range of derivatives.
Condensation Reactions (e.g., Hydrazone and Schiff Base Formation)
The carbonyl group of imidazo[1,2-a]pyridine-5-carbaldehyde readily undergoes condensation reactions with primary amines and hydrazines to form Schiff bases and hydrazones, respectively. These reactions are fundamental in the synthesis of new molecular entities with potential biological applications. nih.govresearchgate.net
Schiff bases, also known as imines or azomethines, are formed through the reaction of the aldehyde with a primary amine. This reaction typically proceeds via a nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration. Similarly, hydrazones are synthesized by reacting the aldehyde with hydrazines. nih.govresearchgate.net These hydrazone derivatives can serve as intermediates for the creation of more complex heterocyclic systems. researchgate.net
For instance, the condensation of 2-substituted-1H-imidazo[1,2-a]pyridine-3-carbaldehydes with acetophenone (B1666503) derivatives in the presence of a base leads to the formation of 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives. scirp.org While this example pertains to the 3-carbaldehyde isomer, the reactivity principle is directly applicable to the 5-carbaldehyde derivative. The general mechanism for Schiff base and hydrazone formation involves the reaction of the aldehyde's carbonyl group with the nucleophilic amine or hydrazine, followed by the elimination of a water molecule. researchgate.net
| Reactant | Product Type | Reaction Condition | Reference |
| Primary Amine | Schiff Base (Imine) | Condensation | researchgate.net |
| Hydrazine | Hydrazone | Condensation | nih.govresearchgate.netresearchgate.net |
| Acetophenone Derivatives | Arylpropenone | Claisen-Schmidt Condensation | scirp.org |
Oxidation to Carboxylic Acids
The aldehyde functional group of this compound can be oxidized to the corresponding carboxylic acid. This transformation is a common and crucial step in organic synthesis, as carboxylic acids are versatile intermediates for the preparation of esters, amides, and other acid derivatives. While specific examples for the oxidation of this compound are not prevalent in the searched literature, the general principles of aldehyde oxidation are well-established. Common oxidizing agents for this conversion include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and milder reagents like Tollens' reagent or silver oxide (Ag2O). The choice of oxidant depends on the sensitivity of other functional groups present in the molecule.
Reduction to Alcohols
The aldehyde group can be readily reduced to a primary alcohol, yielding (imidazo[1,2-a]pyridin-5-yl)methanol. This transformation is typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). Catalytic hydrogenation is another effective method for this reduction. wordpress.com The resulting alcohol can then be used in further synthetic modifications, such as esterification or etherification. The choice between reducing agents is often dictated by the presence of other reducible functional groups within the molecule, with NaBH4 being a milder and more selective reagent compared to LiAlH4. wordpress.com
Nucleophilic Substitution Reactions at the Aldehyde Group
The aldehyde carbon of this compound is electrophilic and susceptible to attack by various nucleophiles. These reactions lead to the formation of a new carbon-nucleophile bond and the conversion of the carbonyl group into a hydroxyl group. Examples of such reactions include the Grignard reaction, where an organomagnesium halide adds to the aldehyde to form a secondary alcohol, and the Wittig reaction, which converts the aldehyde into an alkene. While specific literature on these reactions for the 5-carbaldehyde derivative is sparse, these are fundamental organic reactions applicable to aldehydes.
Functionalization at Other Positions of the Imidazo[1,2-a]pyridine Core
Beyond the reactivity of the aldehyde group, the imidazo[1,2-a]pyridine scaffold itself can be functionalized at various carbon positions, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures. rsc.org
C-H Functionalization of the Imidazo[1,2-a]pyridine Scaffold
Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering an atom-economical approach to modify the core structure of imidazo[1,2-a]pyridines. rsc.orgnih.gov Research has shown that various positions on the imidazo[1,2-a]pyridine ring can be targeted for functionalization.
While much of the research on C-H functionalization of imidazo[1,2-a]pyridines has focused on the C3 position, there is growing interest in functionalizing other sites, including the C5 position. nih.gov Visible light-induced methods have been developed for the C5-alkylation of imidazo[1,2-a]pyridines. nih.gov For instance, a study demonstrated the C5-alkylation using alkyl N-hydroxyphthalimides as the alkylating agent and eosin (B541160) Y as a photocatalyst at room temperature. nih.gov
Furthermore, C-H functionalization can be directed to other positions on the pyridine (B92270) ring of the scaffold. For example, methods for the synthesis of 6- or 8-carboxamido derivatives of imidazo[1,2-a]pyridines have been developed via heterogeneous catalytic aminocarbonylation reactions. mdpi.com Iodination of imidazo[1,2-a]pyridines, another form of C-H functionalization, has been achieved at the C3 position using ultrasound assistance. acs.org These examples highlight the potential for selective functionalization at various positions of the imidazo[1,2-a]pyridine core, which can be applied to derivatives like the 5-carbaldehyde.
| Position | Functionalization Type | Reagents/Catalyst | Reference |
| C5 | Alkylation | Alkyl N-hydroxyphthalimides, Eosin Y | nih.gov |
| C6/C8 | Carboxamidation | Heterogeneous Catalytic Aminocarbonylation | mdpi.com |
| C3 | Iodination | Ultrasound-assisted, TBHP, I2 | acs.org |
Introduction of Diverse Substituents
The aldehyde functionality of this compound allows for its derivatization through several classical carbonyl chemistry reactions. These reactions facilitate the installation of a wide array of substituents, thereby modifying the steric and electronic profile of the parent molecule. Key transformations include condensation reactions, olefination reactions, and reductive aminations.
Condensation reactions, such as the Knoevenagel condensation, are employed to introduce new carbon-carbon double bonds. By reacting this compound with active methylene (B1212753) compounds, a variety of substituted alkenes can be synthesized. For instance, condensation with malononitrile (B47326) would yield (E)-2-(imidazo[1,2-a]pyridin-5-ylmethylene)malononitrile. The Claisen-Schmidt condensation with ketones can produce α,β-unsaturated ketones, also known as chalcones. While specific examples for the 5-carbaldehyde are not prevalent in the searched literature, this type of reaction is well-established for other isomers, such as imidazo[1,2-a]pyridine-3-carbaldehyde (B1337132), which readily reacts with acetophenone derivatives in the presence of a base to form 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives. scirp.org
The Wittig reaction offers another powerful method for converting the aldehyde into an alkene. wikipedia.orgmasterorganicchemistry.com This reaction involves the use of a phosphonium (B103445) ylide (Wittig reagent) to introduce a substituted vinyl group. The nature of the substituent on the resulting alkene is determined by the structure of the Wittig reagent used. For example, reacting this compound with methylenetriphenylphosphorane (B3051586) would yield 5-vinylimidazo[1,2-a]pyridine.
Reductive amination provides a direct route to introduce amine substituents. youtube.comyoutube.com This two-step one-pot process involves the initial formation of an imine through the reaction of the aldehyde with a primary or secondary amine, followed by the in-situ reduction of the imine to the corresponding amine. A variety of reducing agents can be employed, with sodium cyanoborohydride and sodium triacetoxyborohydride (B8407120) being common choices due to their selectivity. youtube.com This method allows for the synthesis of a diverse library of amino derivatives.
The following table summarizes the types of substituents that can be introduced onto the this compound core via these key reactions.
| Reaction Type | Reagent(s) | Introduced Substituent (Example) | Resulting Functional Group |
| Knoevenagel Condensation | Malononitrile, base (e.g., piperidine (B6355638), triethylamine) | Dicyanovinyl | Alkene, Nitrile |
| Claisen-Schmidt Condensation | Acetophenone, base (e.g., NaOH, KOH) | 2-Benzoylvinyl | α,β-Unsaturated Ketone |
| Wittig Reaction | Methyltriphenylphosphonium bromide, strong base | Vinyl | Alkene |
| Reductive Amination | Benzylamine, reducing agent (e.g., NaBH₃CN) | Benzylaminomethyl | Secondary Amine |
| Reductive Amination | Morpholine, reducing agent (e.g., NaBH(OAc)₃) | Morpholinomethyl | Tertiary Amine |
| Henry Reaction | Nitromethane, base | 2-Nitro-1-hydroxyethyl | β-Nitro Alcohol |
Reaction Mechanisms of Key Transformations
The derivatization of this compound relies on well-established reaction mechanisms in organic chemistry.
Knoevenagel Condensation: The Knoevenagel condensation is typically base-catalyzed. The mechanism commences with the deprotonation of the active methylene compound (e.g., malononitrile) by a base (like piperidine or triethylamine) to generate a resonance-stabilized carbanion. nih.govrsc.org This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of this compound. The resulting alkoxide intermediate subsequently undergoes protonation to form an aldol-type addition product. Finally, elimination of a water molecule, often facilitated by heat, yields the stable α,β-unsaturated product.
Wittig Reaction: The mechanism of the Wittig reaction begins with the nucleophilic attack of the ylide carbon on the carbonyl carbon of the aldehyde. wikipedia.orgmasterorganicchemistry.com This attack forms a dipolar intermediate known as a betaine, which rapidly undergoes ring closure to form a four-membered heterocyclic intermediate called an oxaphosphetane. The oxaphosphetane is unstable and spontaneously decomposes through a [2+2] cycloreversion process. This fragmentation yields the desired alkene and a molecule of triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction due to the formation of a strong phosphorus-oxygen double bond. masterorganicchemistry.com
Reductive Amination: This transformation proceeds via a two-stage mechanism within a single pot. youtube.comyoutube.com The first stage is the formation of an imine or iminium ion. The aldehyde reacts with a primary or secondary amine under mildly acidic conditions to form a hemiaminal intermediate. The acid catalyst then facilitates the dehydration of the hemiaminal to yield a resonance-stabilized iminium ion. In the second stage, a reducing agent, such as sodium cyanoborohydride, selectively reduces the iminium ion. youtube.com The hydride attacks the electrophilic carbon of the C=N double bond to furnish the final amine product.
Biological Activities and Medicinal Chemistry Applications
Structure-Activity Relationship (SAR) Studies of Imidazo[1,2-a]pyridine-5-carbaldehyde Derivatives
Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds to enhance their efficacy and selectivity. For the imidazo[1,2-a]pyridine (B132010) scaffold, SAR studies have been extensively conducted, providing a roadmap for designing new therapeutic agents. nih.gov
The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of various substituents on both the imidazole (B134444) and pyridine (B92270) rings. nih.govnih.gov While specific SAR studies originating from this compound are limited in available literature, general principles for the scaffold have been established.
Modifications are commonly explored at the C2, C3, C7, and C8 positions. For instance, in a series of novel Dipeptidyl peptidase-4 (DPP-4) inhibitors based on the imidazo[1,2-a]pyridine scaffold, structural modifications of the 2-benzene ring and the pyridine moiety were investigated. drugbank.com This led to the discovery that a compound with a 2,4-dichlorophenyl group at the C2 position was a potent and selective DPP-4 inhibitor. drugbank.com This highlights the sensitivity of the scaffold's activity to substitutions.
The pyridine part of the imidazo[1,2-a]pyridine ring, which includes the C5 position, is also critical for biological interactions. Molecular docking studies have revealed that this moiety can engage in significant interactions, such as pi-pi stacking with amino acid residues like Phenylalanine (Phe357) in the active site of DPP-4. drugbank.com This suggests that modifications at or near the C5 position, such as those derived from the 5-carbaldehyde group, could substantially influence binding affinity and, consequently, biological activity. The introduction of different functional groups via the aldehyde can alter the molecule's steric and electronic properties, leading to varied interactions with target proteins.
Mechanism of Action in Biological Systems
The therapeutic effects of imidazo[1,2-a]pyridine derivatives stem from their ability to interact with specific molecular targets within biological systems, thereby modulating their function. nih.gov
The imidazo[1,2-a]pyridine scaffold has proven to be a versatile framework for designing inhibitors for a wide array of enzymes. The specific target is often dictated by the substitution pattern on the core ring structure.
Key Enzyme Targets for Imidazo[1,2-a]pyridine Derivatives:
Dipeptidyl peptidase-4 (DPP-4): A series of imidazo[1,2-a]pyridine derivatives have been designed as novel inhibitors of DPP-4, an enzyme involved in glucose metabolism, making them potential candidates for treating type 2 diabetes. drugbank.com
Oxidoreductase: In the context of cancer therapy, certain imidazo[1,2-a]pyridine derivatives have been evaluated for their binding affinity toward oxidoreductase, a key enzyme in breast cancer progression. researchgate.net
Leukotriene A4 Hydrolase (LTA4H): Hybrid molecules incorporating the imidazo[1,2-a]pyridine structure have been synthesized and assessed for their antioxidant activity and ability to interact with LTA4H. chemmethod.com
VEGFR2: As potential inhibitors of tumor cell growth and angiogenesis, imidazo[1,2-a]pyridine derivatives have been studied for their ability to bind to Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). researchgate.net
GABA-A Receptors: The imidazopyridine class of compounds, in general, are known to act as agonists at the GABA-A receptor. nih.gov
The aldehyde functional group of this compound can be readily converted into other functional groups, such as Schiff bases, amines, or alcohols, to generate derivatives tailored to interact with the specific chemical environment of an enzyme's active site. nih.gov
Molecular docking is a computational tool used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. This technique provides critical insights into the binding modes of imidazo[1,2-a]pyridine derivatives, guiding further structural optimization. nih.govresearchgate.net
Studies on various derivatives have elucidated their interactions at the atomic level. For example, docking studies of imidazo[1,2-a]pyridine-based DPP-4 inhibitors showed that they retain key binding features of known inhibitors. The pyridine moiety of the scaffold was found to form an additional pi-pi interaction with the Phe357 residue of the enzyme, enhancing binding. drugbank.com
In another study, novel imidazo[1,2-a]pyridine hybrids were docked into the 3D structure of human LTA4H. The simulations showed that the hybrids interacted with key amino acid residues in the active site. chemmethod.com Similarly, docking of derivatives into the VEGFR2 active site helped to rationalize their potential as inhibitors of this cancer-related target. researchgate.net For oxidoreductase, a key enzyme in breast cancer, a synthesized imidazo[1,2-a]pyridine derivative demonstrated a high binding energy and interactions with essential amino acids His222, Tyr216, and Lys270. researchgate.net
These computational analyses consistently reveal that the binding of these compounds is typically stabilized by a combination of hydrogen bonds, hydrophobic interactions, and pi-pi stacking, underscoring the importance of the aromatic nature of the imidazo[1,2-a]pyridine core and the specific properties of its substituents.
| Compound Series | Target Enzyme | Key Finding | Binding Affinity / IC₅₀ |
|---|---|---|---|
| Imidazo[1,2-a]pyridine Hybrids (e.g., HB7, HB9, HB10) | LTA4H, A549 & HepG2 cells | HB7 showed the strongest binding to LTA4H. HB9 and HB10 showed significant cytotoxicity against cancer cell lines. chemmethod.com | HB7: -11.237 Kcal/mol (LTA4H) HB9: 50.56 μM (A549) HB10: 51.52 μM (HepG2) chemmethod.com |
| Substituted Imidazo[1,2-a]pyridines (e.g., Compound C) | Oxidoreductase (Breast Cancer) | Compound C exhibited the highest binding energy and interacted with key amino acids His222, Tyr216, and Lys270. researchgate.net | -9.207 kcal/mol researchgate.net |
| 2-substituted Imidazo[1,2-a]pyridines (e.g., Compound 5d) | DPP-4 | Compound 5d, with a 2,4-dichlorophenyl group, was identified as a potent and selective inhibitor. drugbank.com | IC₅₀ = 0.13 μM drugbank.com |
Therapeutic Applications and Pharmaceutical Development
The diverse biological activities of the imidazo[1,2-a]pyridine scaffold have made it a focal point in pharmaceutical development for a range of diseases. nih.govresearchgate.net
The development of enzyme inhibitors is a cornerstone of modern drug discovery. The imidazo[1,2-a]pyridine framework has been successfully utilized to create potent inhibitors for various enzyme classes. While the prompt mentions cysteine protease inhibitors as an example, the reviewed literature more prominently features the development of inhibitors for kinases, peptidases, and other enzymes.
For example, based on scaffold hopping and docking studies, a new series of imidazo[1,2-a]pyridine derivatives were designed and synthesized as highly effective DPP-4 inhibitors for the potential treatment of type 2 diabetes. drugbank.com The lead compound from this series demonstrated not only potent and selective inhibition in vitro but also efficacy in vivo. drugbank.com
Furthermore, research into novel inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) kinase, a target in cancer therapy, has led to the discovery of potent and selective inhibitors based on a 3-(pyrimidin-4-yl)-imidazo[1,2-a]pyridine scaffold. drugbank.com These studies demonstrate that by strategically modifying the imidazo[1,2-a]pyridine core, it is possible to develop drug candidates with desirable pharmacokinetic profiles suitable for oral administration. drugbank.com The utility of this compound as a starting point allows for the generation of novel derivatives that can be screened against these and other important enzyme targets, continuing the expansion of the therapeutic potential of this privileged scaffold.
Antimicrobial Agents
The imidazo[1,2-a]pyridine framework is a key component in the development of new antimicrobial agents. bio-conferences.orgresearchgate.net Researchers have synthesized various derivatives that exhibit potent activity against a range of Gram-positive and Gram-negative bacteria. nih.govdergipark.org.tr For instance, a series of 6,8-dichloro-imidazo[1,2-a]pyridine derivatives incorporating thiazole (B1198619) moieties showed remarkable antibacterial activities. tandfonline.com Another study highlighted that imidazo[1,2-a]pyridine derivatives linked to secondary amines demonstrated potent activity against bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. bio-conferences.org
The antimicrobial efficacy of these compounds is heavily influenced by the nature and position of substituents on the heterocyclic core and any associated aryl groups. nih.gov A study involving new pyridine imidazo[2,1-b]-1,3,4-thiadiazole derivatives found that compounds with specific substitutions, such as 4-chlorophenyl (4a) and 4-bromophenyl (4h), showed significant inhibition against various microbes, including S. aureus and E. coli. core.ac.uk Preliminary structure-activity relationship (SAR) observations have indicated that the presence of bromo-fluoro substituents can significantly enhance antimicrobial activity. nih.gov
| Compound Class | Specific Derivative Example | Bacterial Strain(s) | Reported Activity | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine-thiazole hybrids | Imidazopyridinyl-thiazole hybrid | Model bacteria | Remarkable antibacterial activity | tandfonline.com |
| Imidazo[1,2-a]pyridine-secondary amine hybrids | Derivative with secondary amine linkage | S. aureus, S. pyogenes, E. coli, P. aeruginosa | Potent activity against a range of bacteria | bio-conferences.org |
| Pyridine Imidazo[2,1-b]-1,3,4-thiadiazole derivatives | Compound 4(a) (4-chlorophenyl substitution) | B. pumillus, P. aeruginosa, V. cholera, S. aureus, P. mirabilis | Maximum activity against B. pumillus (95.1%) and P. aeruginosa (94.6%) | core.ac.uk |
| Pyridine Imidazo[2,1-b]-1,3,4-thiadiazole derivatives | Compound 4(h) (4-bromophenyl substitution) | S. aureus, C. albicans | Maximum inhibition against S. aureus (92.0%) | core.ac.uk |
Anticandidosis Agents
Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated significant potential as anticandidosis agents, active against various Candida species, including fluconazole-resistant strains. tsijournals.comscirp.orgjmchemsci.com The synthesis of these compounds often involves the condensation of an imidazo[1,2-a]pyridine carbaldehyde with another molecule, highlighting the importance of the aldehyde functional group in generating chemical diversity. scirp.orgscirp.org
| Compound Series | Derivative Example | Candida Strain(s) | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridinehydrazones | Methylated derivative (5b) | C. albicans (Fluconazole-resistant) | 4.06 µmol/L | tsijournals.com |
| Imidazo[1,2-a]pyridinehydrazones | Brominated derivative (5e) | C. albicans (Fluconazole-resistant) | 8.61 µmol/L | tsijournals.com |
| 3-Imidazo[1,2-a]pyridinyl-1-arylpropenones | Compound 10i | C. albicans (resistant strain) | 41.98 µmol/L | scirp.orgscirp.org |
| Imidazo[1,2-a]pyridinyl-arylacrylonitriles | 3-chlorinated derivative (5) | C. albicans | 8 µM | jmchemsci.com |
| Imidazo[1,2-a]pyridinyl-arylacrylonitriles | Doubly modulated derivative (3c) | C. tropicalis | 5 µM | jmchemsci.com |
| Tetrahydroimidazo[1,2-a]pyridine benzylidene hydrazides | 4-cyanobenzylidene derivative | Various Candida species | 0.016 mg/mL | nih.gov |
Antituberculosis Agents and ATP Synthase Inhibitors
The imidazo[1,2-a]pyridine scaffold has emerged as a crucial element in the discovery of novel treatments for tuberculosis (TB), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.govresearchgate.netrsc.org A significant breakthrough in this area was the identification of imidazo[1,2-a]pyridine-3-carboxamides (IPAs) as potent anti-TB agents. bio-conferences.orgnih.govacs.org These compounds function by targeting energy metabolism in Mycobacterium tuberculosis (Mtb). nih.gov
Specifically, many derivatives act as inhibitors of the cytochrome bc1 complex by binding to QcrB, a subunit of the complex, which is critical for the oxidative phosphorylation pathway. nih.govnih.gov Another class of derivatives, imidazo[1,2-a]pyridine ethers (IPEs), were identified as potent and selective inhibitors of mycobacterial ATP synthesis (ATPS). nih.govnih.govacs.orgrsc.org Medicinal chemistry efforts established a robust structure-activity relationship for these compounds, leading to derivatives with nanomolar potencies in ATP synthesis inhibition assays and low micromolar activity against Mtb. acs.orgresearchgate.net The general SAR for IPEs indicated that the bridgehead nitrogen of the imidazopyridine core and an attached phenyl ring were essential for biological activity. nih.govrsc.org
| Compound Class | Mechanism of Action | Reported Potency | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridine-3-carboxamides (IPAs) | QcrB inhibitors | MIC90 ≤0.006 μM against Mtb | rsc.org |
| Imidazo[1,2-a]pyridine Ethers (IPEs) | ATP synthase inhibitors | ATPS IC50 <0.02 μM; Mtb MIC80 <0.5 μM | nih.govrsc.org |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Presumed QcrB inhibitors | MIC90 ≤1 μM against MDR/XDR Mtb | acs.org |
| 3-Amino-imidazo[1,2-a]-pyridines | Mtb glutamine synthetase (MtGS) inhibitors | MtGS IC50 of 1.6 μM for the most active compound | nih.gov |
Development of Drugs for Neurological Disorders
The imidazo[1,2-a]pyridine structure is a key feature in several commercially available drugs acting on the central nervous system, such as Zolpidem and Alpidem (B1665719). researchgate.netnih.gov This success has spurred further research into new derivatives for treating various neurological disorders. eco-vector.com The scaffold's versatility allows for structural modifications that can target different biological pathways implicated in these conditions. nih.gov Research has focused on developing compounds for Alzheimer's disease (AD) by targeting key enzymes. eurekaselect.com The ability to synthesize a wide array of derivatives makes the imidazo[1,2-a]pyridine scaffold a promising platform for discovering new drug candidates for complex neurological diseases. waocp.org
Potential as Anticholinesterase Agents
A key strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). eurekaselect.com Several series of imidazo[1,2-a]pyridine derivatives have been designed and synthesized as potential inhibitors of these enzymes. researchgate.netresearchgate.net
In one study, a series of N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide derivatives were synthesized and evaluated. eurekaselect.com The results showed that several compounds had good inhibitory activity against both AChE and BChE, with specific derivatives identified as the most potent against each enzyme. eurekaselect.com Another study synthesized fifteen imidazo[1,2-a]pyridine derivatives and found that those with a biphenyl (B1667301) side chain were potential AChE inhibitors, while those with a phenyl side chain were better BChE inhibitors. researchgate.net Compound 2h, which has a biphenyl side chain and a methyl group on the imidazo[1,2-a]pyridine ring, was the strongest AChE inhibitor in its series. researchgate.net Meanwhile, compound 2j, with a 3,4-dichlorophenyl side chain, was the most potent and selective BChE inhibitor. researchgate.net These findings underscore the potential for developing imidazo[1,2-a]pyridine-based drugs for AD. eurekaselect.com
| Compound Series | Derivative Example | Target Enzyme | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|---|
| N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamides | Compound 4a | AChE | Most active AChE inhibitor in the series | eurekaselect.com |
| N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamides | Compound 4g | BChE | Most active BChE inhibitor in the series | eurekaselect.com |
| Imidazo[1,2-a]pyridine derivatives | Compound 2h (biphenyl side chain) | AChE | 79 µM | researchgate.net |
| Imidazo[1,2-a]pyridine derivatives | Compound 2j (3,4-dichlorophenyl side chain) | BChE | 65 µM | researchgate.net |
Comparison with Similar Compounds and Analogues
The biological activity of the imidazo[1,2-a]pyridine scaffold is highly dependent on its structure, and comparisons with similar compounds and analogues provide valuable insights for drug design. The position of the aldehyde group, as in imidazo[1,2-a]pyridine-3-carbaldehyde (B1337132) versus the titular 5-carbaldehyde, can significantly influence synthetic routes and resulting biological activities. For example, 3-carbaldehyde derivatives are commonly used in Claisen-Schmidt condensations to produce arylpropenones with anticandidosis activity. scirp.orgscirp.org
Structural isomers, such as imidazo[1,2-a]pyrimidine (B1208166), also exhibit a wide range of biological properties, including antimicrobial and antifungal activities. dergipark.org.trnih.govjst.go.jp While both scaffolds are bioisosteres of purine (B94841) bases, subtle changes in the heterocyclic core can lead to different pharmacological profiles. nih.gov For instance, certain imidazo[1,2-a]pyrimidine derivatives have been explored as antifungal agents, but developing compounds with optimal pharmacological properties remains an active area of research. nih.gov
Another related scaffold is imidazo[4,5-b]pyridine. N-alkylation of this system can produce multiple regioisomers, each with potentially different biological activities, as demonstrated in studies where derivatives were tested for antimicrobial properties against Bacillus cereus and Escherichia coli. nih.gov
Comparison with bioisosteres like benzimidazole (B57391) is also common. Work on chalcones has often utilized the benzimidazole core, but studies have shown that imidazopyridinyl-chalcones also possess significant biological activity, such as nematocidal properties. scirp.orgscirp.org This highlights that while scaffolds may be structurally similar, their biological effects can diverge, offering distinct opportunities for therapeutic development.
Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
While specific experimental NMR data for Imidazo[1,2-a]pyridine-5-carbaldehyde is not detailed in the provided search results, analysis of its isomers and derivatives provides a strong basis for understanding its spectral characteristics. For instance, the study of dihydroimidazo-pyridine and imidazo-[1,2-a]-pyridine systems shows that ¹H and ¹³C NMR chemical shifts are correlated with the π-electron densities of the ring positions. dtic.mil The aromatic properties and ring currents of the core 10 π-electron system are well-studied using NMR. dtic.mil
Spectroscopic data for derivatives, such as 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde, offer valuable comparative information. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₈H₆N₂O and a molecular weight of approximately 146.15 g/mol . sigmaaldrich.comnih.gov High-resolution mass spectrometry (HRMS) provides precise mass measurements, which are essential for confirming the identity of newly synthesized compounds.
Predicted collision cross-section (CCS) values, which relate to the ion's size and shape in the gas phase, have been calculated for various adducts of the parent molecule. uni.lu
Table 1: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 147.05530 | 124.9 |
| [M+Na]⁺ | 169.03724 | 136.5 |
| [M-H]⁻ | 145.04074 | 127.7 |
| [M+K]⁺ | 185.01118 | 133.8 |
| [M]⁺ | 146.04747 | 127.7 |
Data sourced from PubChem predictions. uni.lu
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key signature would be the stretching vibration of the aldehyde carbonyl group (C=O). While a specific spectrum for the 5-carbaldehyde isomer is not available in the search results, analysis of related derivatives provides insight into the expected spectral regions. For example, derivatives of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide show a strong C=O stretching band in the range of 1654-1679 cm⁻¹. nih.gov General analysis of imidazo[1,2-a]pyridine (B132010) derivatives also highlights characteristic C-H stretching bands for the aromatic rings. nih.gov
Spectroscopic Analysis of Derivatives
The spectroscopic properties of various imidazo[1,2-a]pyridine carbaldehyde derivatives have been well-documented, providing a comprehensive understanding of the structural class.
3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde
This derivative was synthesized and characterized, with its structure confirmed by X-ray analysis. nih.gov The dihedral angle between the imidazo-pyridine fused ring system and the fluorophenyl ring is 53.77 (4)°. nih.gov In the crystal, molecules are linked into a three-dimensional network by C—H⋯O and C—H⋯F hydrogen bonds. nih.gov
Table 2: Spectroscopic Data for 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde
| Technique | Data |
|---|---|
| ¹H NMR (300 MHz, DMSO-d₆) | δ 6.86–8.47 (8H, Ar) and 9.79 (1H, CHO) |
| ¹³C NMR (200 MHz, DMSO-d₆) | δ 111.89, 115.78, 116.90, 111.87, 121.32, 126.18, 130.39, 132.79, 140.89, 147.48, 160.87, 165.96, 185.45 |
Data sourced from a study on the compound's synthesis and crystallization. nih.gov
2-Phenyl-1H-imidazo[1,2-a]pyridine-3-carbaldehyde
The synthesis and characterization of this isomer have also been reported. scirp.org X-ray diffraction analysis of this compound revealed a dihedral angle of 28.61 (4)° between the imidazo[1,2-a]pyridine and phenyl rings. nih.goviucr.org The molecules form chains linked by weak C—H⋯O and C—H⋯N hydrogen bonds, with π–π stacking interactions observed between neighboring pyridine (B92270) rings at a centroid–centroid distance of 3.7187 (7) Å. nih.goviucr.org
Table 3: Spectroscopic Data for 2-Phenyl-1H-imidazo[1,2-a]pyridine-3-carbaldehyde
| Technique | Data |
|---|---|
| ¹H NMR (300 MHz, CDCl₃) | δ 10.10 (s, 1H, CH=O), 9.70 (dt, J = 6.8, 1.1 Hz, 1H, HAr), 7.86 (dd, J = 7.4, 5.4, 2.1 Hz, 3H, HAr), 7.65 - 7.52 (m, 4H, HAr), 7.16 (td, J = 6.9, 1.1 Hz, 1H, HAr) |
| ¹³C NMR (75 MHz, CDCl₃) | δ 179.64, 158.37, 147.78, 132.39, 130.44, 129.86, 128.92, 128.85, 120.78, 117.48, 115.32 |
Data sourced from a study on the synthesis and anticandidosis activities of related derivatives. scirp.org
Other Derivatives
A wide array of other imidazo[1,2-a]pyridine derivatives have been synthesized and characterized. For example, hydrazone derivatives of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide were characterized using IR, ¹H-NMR, ¹³C-NMR, and mass spectral data. nih.gov A carbon-11 (B1219553) labeled derivative intended for PET imaging, was fully characterized by ¹H NMR, ¹³C NMR, and HRMS, confirming its complex structure. nih.gov These extensive studies on various derivatives collectively enrich the chemical and spectroscopic knowledge base of the imidazo[1,2-a]pyridine scaffold.
Computational and Theoretical Studies
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the molecular structure and electronic properties of imidazo[1,2-a]pyridine (B132010) systems. nih.govresearchgate.net These simulations are valuable for determining optimized molecular geometries and identifying reactive sites within a molecule. nih.gov The relationship between a molecule's structure and its biological activity is heavily influenced by electron density, steric effects, and the character of donor-acceptor orbitals, all of which can be modeled with DFT. nih.gov
For imidazo[1,2-a]pyridine and its derivatives, DFT calculations are commonly performed using the B3LYP functional with basis sets such as 6-31G(d,p), 6-31+G(d,p), or 6-311G++(d,p). nih.govscirp.orgacs.orgsemanticscholar.org Such studies yield optimized geometric parameters (bond lengths and angles) that show good agreement with experimental X-ray diffraction data where available. researchgate.net
Key outputs from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The HOMO energy relates to the molecule's electron-donating ability, while the LUMO energy indicates its electron-accepting character. nih.gov The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.govscirp.org Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the electron density distribution and predict sites susceptible to electrophilic and nucleophilic attack. nih.govscirp.org
| Parameter | Description | Typical Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability; a higher value suggests a better electron donor. scirp.org |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability; a lower value suggests a better electron acceptor. scirp.org |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | A smaller gap suggests higher reactivity and lower kinetic stability. nih.govscirp.org |
| Dipole Moment (μ) | Measure of the overall polarity of the molecule | Influences solubility and intermolecular interactions. nih.gov |
| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. scirp.org |
Molecular Dynamics Simulations
While specific molecular dynamics (MD) simulations for Imidazo[1,2-a]pyridine-5-carbaldehyde were not found in the reviewed literature, this technique is frequently applied to its derivatives to understand their behavior in complex biological environments. For instance, MD simulations have been used to study Schiff base derivatives of the related imidazo[1,2-a]pyrimidine (B1208166) scaffold. nih.govsemanticscholar.org
The primary purpose of MD simulations in this context is to assess the stability of a ligand-protein complex predicted by molecular docking. semanticscholar.org By simulating the movements of the ligand and protein atoms over time (typically nanoseconds), researchers can verify whether the computationally predicted binding pose is stable. These simulations provide insights into the dynamic interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the active site of a biological target, such as the vascular endothelial growth factor receptor-2 (VEGFR-2) or proteins involved in SARS-CoV-2 cell entry. nih.govsemanticscholar.org
Prediction of Chemical Reactivity and Properties
The chemical reactivity of imidazo[1,2-a]pyridine derivatives can be predicted using global and local reactivity descriptors derived from DFT calculations. scirp.orgscirp.org These quantum chemical indices provide a quantitative measure of a molecule's stability and reactivity. nih.gov
The HOMO-LUMO energy gap (ΔE) is a primary indicator; a smaller gap points to higher reactivity, as less energy is required to promote an electron from the HOMO to the LUMO. scirp.org For a series of imidazo[1,2-a]pyridine N-acylhydrazone derivatives, ΔE values were found to range from 2.49 eV to 3.91 eV, indicating varying levels of reactivity. scirp.org
Other global reactivity descriptors include:
Chemical Hardness (η): Measures resistance to change in electron distribution. A higher hardness value corresponds to greater stability. scirp.org
Chemical Softness (S): The reciprocal of hardness, indicating a molecule's polarizability. scirp.org
Electronegativity (χ): The power of an atom or molecule to attract electrons. nih.gov
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. nih.govacs.org
Local reactivity, which identifies the most reactive sites within the molecule, is often predicted using Molecular Electrostatic Potential (MEP) maps and Fukui functions. scirp.orgacs.org For imidazo[1,2-a]pyridine derivatives, MEP analysis has shown that nitrogen atoms within the ring system and oxygen atoms from substituents are often the most nucleophilic sites, meaning they are prone to attack by electrophiles. scirp.org
| Descriptor | Formula | Interpretation |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | High η indicates high stability and low reactivity. scirp.org |
| Chemical Softness (S or σ) | 1 / η | High S indicates high reactivity and polarizability. nih.govscirp.org |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Indicates the ability to attract electrons. nih.gov |
| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity of a species to accept electrons. nih.gov |
Correlation between Molecular Structure and Biological/Inhibitory Activity
A central goal of computational studies on the imidazo[1,2-a]pyridine scaffold is to establish a clear correlation between a molecule's three-dimensional structure and its biological activity. nih.gov This is predominantly achieved through molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govresearchgate.netasianpubs.org
In these studies, synthesized imidazo[1,2-a]pyridine derivatives are computationally "docked" into the active site of a specific biological target, such as an enzyme or receptor implicated in a disease. researchgate.netasianpubs.org The output includes a binding affinity score (often in kcal/mol), which estimates the strength of the interaction, and a detailed visualization of the binding mode, showing key interactions like hydrogen bonds and hydrophobic contacts with amino acid residues in the active site. researchgate.netchemmethod.com
These computational predictions are then used to build a structure-activity relationship (SAR). nih.govdocumentsdelivered.com For example:
In a study targeting oxidoreductase, an enzyme involved in breast cancer, a novel imidazo[1,2-a]pyridine derivative exhibited a strong predicted binding energy of -9.207 kcal/mol. researchgate.netasianpubs.org This computational result was consistent with its potent in vitro anticancer activity against the MCF7 breast cancer cell line. researchgate.netasianpubs.org
Another study investigating hybrids of imidazo[1,2-a]pyridine docked them against the human LTA4H enzyme. One compound, HB7, showed the strongest binding affinity with a score of -11.237 Kcal/mol, suggesting it could be a potent inhibitor. chemmethod.com
For a series of Nek2 kinase inhibitors, docking studies helped rationalize the potent inhibitory activity of a lead compound (28e), which showed an IC₅₀ value of 38 nM in a gastric cancer cell line. nih.govdocumentsdelivered.com
By correlating computational binding scores with experimentally measured biological activities (e.g., IC₅₀ values), researchers can understand how specific structural modifications—such as the addition or alteration of substituent groups—affect inhibitory potency. nih.gov This iterative process of synthesis, biological testing, and computational analysis is crucial for designing new, more effective drug candidates based on the imidazo[1,2-a]pyridine scaffold. nih.gov
Applications in Materials Science and Other Fields
Development of Novel Materials (e.g., Polymers, Nanomaterials)
The imidazo[1,2-a]pyridine (B132010) framework serves as a foundational building block in the creation of advanced materials. rsc.org Its derivatives are explored for their applications in optics, organometallics, and polymer science. researchgate.netnanomaterchem.com The specific compound, Imidazo[1,2-a]pyridine-5-carbaldehyde, is particularly noteworthy as a precursor due to its aldehyde functional group. This reactive formyl group provides a chemical handle for a variety of transformations, enabling its integration into larger, more complex material structures. sigmaaldrich.comnih.gov
The aldehyde moiety can readily participate in condensation reactions to form Schiff bases or undergo other reactions to create novel polymers. These polymers can be designed to possess specific thermal, optical, or electronic properties derived from the imidazo[1,2-a]pyridine core. Furthermore, the functionalization of this scaffold is a key area of research for developing new materials. rsc.org
In the realm of nanotechnology, imidazo[1,2-a]pyridine derivatives are utilized in the synthesis and functionalization of nanomaterials. researchgate.net For instance, research has demonstrated the creation of magnetic nanocatalysts for producing imidazo[1,2-a]pyridine derivatives, highlighting the synergy between this heterocyclic system and nanoscale materials. nanomaterchem.com The aldehyde group on this compound allows for its covalent attachment to the surface of nanoparticles, thereby modifying their properties or serving as a linker for other functional molecules. This can lead to the development of new sensors, catalysts, or drug delivery systems. researchgate.net
Use as Corrosion Inhibitors
Derivatives of the imidazo[1,2-a]pyridine and the closely related imidazo[1,2-a]pyrimidine (B1208166) scaffold have emerged as highly effective corrosion inhibitors, particularly for protecting mild steel in acidic environments. theaic.orgfrontiersin.org The efficacy of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that hinders the electrochemical processes of corrosion. theaic.org This adsorption occurs through the interaction of the lone pair electrons of the nitrogen atoms and the delocalized π-electrons of the heterocyclic rings with the vacant d-orbitals of the iron atoms on the steel surface. theaic.orgfrontiersin.org
Although direct studies on this compound are limited, extensive research on its analogues provides strong evidence for its potential as a corrosion inhibitor. The core molecular structure is the primary determinant of the inhibitive action.
Detailed research on related compounds, such as 2-(4-methylphenyl)imidazo[1,2-a]pyridine (B183159) and various imidazo[1,2-a]pyrimidine derivatives, demonstrates excellent performance. For example, weight loss measurements show a significant decrease in the corrosion rate of mild steel with increasing concentrations of the inhibitor. theaic.org The inhibition efficiency (η%) is found to be dependent on both the concentration of the inhibitor and the temperature. theaic.org
Table 1: Corrosion Inhibition Data for an Imidazo[1,2-a]pyridine Derivative on Mild Steel in 1 M HCl
This table presents data from a study on 2-(4-methylphenyl)imidazo[1,2-a]pyridine, illustrating the typical performance of this class of compounds.
| Temperature (K) | Inhibitor Conc. (ppm) | Corrosion Rate (mm/year) | Inhibition Efficiency (η%) |
| 303 | 0 | 25.1 | - |
| 303 | 10 | 11.8 | 53.0 |
| 303 | 20 | 8.0 | 68.1 |
| 303 | 30 | 5.3 | 78.9 |
| 303 | 40 | 3.5 | 86.1 |
| 303 | 50 | 2.5 | 90.0 |
| 313 | 50 | 5.3 | 85.1 |
| 323 | 50 | 11.1 | 79.1 |
| 333 | 50 | 19.5 | 72.1 |
Data adapted from a study on 2-(4-methylphenyl)imidazo[1,2-a]pyridine. theaic.org
Electrochemical studies, including potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), further confirm the protective action. PDP studies show that these compounds typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. frontiersin.org EIS results often show an increase in the charge transfer resistance and a decrease in the double-layer capacitance upon the addition of the inhibitor, indicating the formation of a stable, protective film on the metal surface. theaic.org
Table 2: Electrochemical Parameters for Imidazo[1,2-a]pyrimidine Derivatives in 1 M HCl
This table shows data for two derivatives, DPIP and OPIP, highlighting their effectiveness.
| Inhibitor | Concentration (mmol L⁻¹) | Corrosion Current Density (Icorr) (µA cm⁻²) | Inhibition Efficiency (η%) |
| Blank | 0 | 1126.1 | - |
| DPIP | 0.01 | 213.9 | 81.0 |
| DPIP | 0.025 | 168.9 | 85.0 |
| DPIP | 0.05 | 123.8 | 89.0 |
| DPIP | 0.1 | 84.4 | 92.5 |
| OPIP | 0.01 | 191.4 | 83.0 |
| OPIP | 0.025 | 135.1 | 88.0 |
| OPIP | 0.05 | 101.3 | 91.0 |
| OPIP | 0.1 | 67.5 | 94.0 |
Data adapted from a study on 2,4-diphenylbenzo rsc.orgrsc.orgimidazo[1,2-a]pyrimidine (DPIP) and 2-(4-octylphenyl)-4-phenylbenzo rsc.orgrsc.orgimidazo[1,2-a]pyrimidine (OPIP). frontiersin.org
The presence of the aldehyde group in this compound could potentially enhance its adsorption properties and, consequently, its inhibition efficiency.
Q & A
Q. What are the common synthetic routes for Imidazo[1,2-a]pyridine-5-carbaldehyde?
- Methodological Answer : The synthesis typically involves:
- Condensation reactions : Reacting 2-aminopyridine derivatives with α-halocarbonyl compounds under acidic or basic conditions. For example, condensation of 5-methyl-2-aminopyridine with chloroacetaldehyde yields the imidazo[1,2-a]pyridine core .
- Multicomponent reactions : Combining aldehydes, amines, and other reactants in a single step to form the bicyclic structure. Optimized conditions (e.g., solvent choice, temperature) improve yields .
- Oxidative coupling : Using oxidizing agents like Mn(OAc)₃ to couple imidazole and pyridine precursors, followed by aldehyde functionalization .
Q. How is this compound characterized spectroscopically?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Peaks at δ 9.8–10.2 ppm (aldehyde proton) and δ 160–170 ppm (carbonyl carbon) confirm the aldehyde group. Aromatic protons in the fused ring system appear at δ 7.0–8.5 ppm .
- IR spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~2800 cm⁻¹ (aldehyde C-H stretch) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 160.17 for 5-methyl derivatives) validate the molecular formula .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for this compound synthesis?
- Methodological Answer : Advanced strategies include:
- Reaction path search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates to identify energetically favorable pathways .
- Machine learning : Training models on existing reaction datasets to predict optimal solvents, catalysts, or temperatures. For example, AI-driven platforms like ICReDD reduce trial-and-error experimentation by 30–50% .
- Virtual screening : Simulating reactant combinations to prioritize high-yield routes before lab testing .
Q. How to resolve contradictions in biological activity data for Imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Contradictions arise due to variations in assay conditions or substituent effects. Mitigation involves:
- Standardized assays : Replicate studies using consistent cell lines (e.g., HEK293 for receptor binding) and controls .
- Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., methyl vs. ethyl groups at position 5) to isolate activity trends .
- Molecular docking : Use software like AutoDock to model interactions with targets (e.g., kinases or GPCRs) and validate hypotheses .
Q. What strategies improve the regioselectivity of aldehyde functionalization in Imidazo[1,2-a]pyridine systems?
- Methodological Answer : Regioselectivity challenges are addressed via:
- Directing groups : Introducing temporary groups (e.g., -Bpin) to steer aldehyde formation to the 5-position .
- Catalytic systems : Pd/Cu bimetallic catalysts enhance cross-coupling efficiency at specific sites .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the desired position .
Data-Driven Analysis
Q. How to analyze competing reaction pathways in multicomponent syntheses?
- Methodological Answer : Use HPLC-MS monitoring to track intermediate formation. For example:
Biological Evaluation
Q. What in vitro assays are suitable for assessing the antiviral potential of this compound derivatives?
- Methodological Answer :
- Plaque reduction assay : Quantify inhibition of viral replication (e.g., influenza A) in MDCK cells .
- Cytotoxicity screening : Use MTT assays on Vero cells to ensure selectivity (IC₅₀ > 50 μM) .
- Protease inhibition assays : Test inhibition of viral proteases (e.g., SARS-CoV-2 3CLpro) via fluorescence resonance energy transfer (FRET) .
Advanced Characterization
Q. How to validate tautomeric forms of this compound using dynamic NMR?
- Methodological Answer :
- Variable-temperature NMR : Monitor coalescence of aldehyde and enol proton signals at 298–343 K. A single peak at high temps indicates rapid tautomerization .
- 2D NOESY : Detect spatial proximity between aldehyde protons and adjacent aromatic protons to confirm dominant tautomer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
